Cas no 2097518-31-3 (1H-Pyrrolizine-7a(5H)-methanamine, 2-fluorotetrahydro-, (2R,7aS)-)

1H-Pyrrolizine-7a(5H)-methanamine, 2-fluorotetrahydro-, (2R,7aS)- structure
2097518-31-3 structure
Product Name:1H-Pyrrolizine-7a(5H)-methanamine, 2-fluorotetrahydro-, (2R,7aS)-
CAS No:2097518-31-3
MF:C8H15FN2
MW:158.22
CID:5095819
Update Time:2025-10-29

1H-Pyrrolizine-7a(5H)-methanamine, 2-fluorotetrahydro-, (2R,7aS)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolizine-7a(5H)-methanamine, 2-fluorotetrahydro-, (2R,7aS)-
    • (2R,7aS)-(2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanamine
    • ((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine
    • Inchi: 1S/C8H15FN2/c9-7-4-8(6-10)2-1-3-11(8)5-7/h7H,1-6,10H2/t7-,8+/m1/s1
    • InChI Key: XSWRIJVLPYHRRZ-SFYZADRCSA-N
    • SMILES: N12C[C@H](F)C[C@]1(CN)CCC2

1H-Pyrrolizine-7a(5H)-methanamine, 2-fluorotetrahydro-, (2R,7aS)- Pricemore >>

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Additional information on 1H-Pyrrolizine-7a(5H)-methanamine, 2-fluorotetrahydro-, (2R,7aS)-

Introduction to 1H-Pyrrolizine-7a(5H)-methanamine, 2-fluorotetrahydro-, (2R,7aS) and Its Significance in Modern Chemical Research

The compound with the CAS number 2097518-31-3, identified as 1H-Pyrrolizine-7a(5H)-methanamine, 2-fluorotetrahydro-, (2R,7aS), represents a fascinating molecule in the realm of chemical biology and pharmaceutical development. This compound belongs to the pyrrolizine class of heterocyclic structures, which are widely recognized for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine substituent at the 2-position and the specific stereochemistry denoted by (2R,7aS) adds unique properties that make this molecule particularly intriguing for researchers.

In recent years, there has been a growing interest in fluorinated pyrrolizines due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluorine atom, being highly electronegative, can significantly influence the electronic properties of the molecule, thereby modulating its interactions with enzymes and receptors. This feature has made fluorinated pyrrolizines valuable scaffolds for designing novel therapeutic agents.

One of the most compelling aspects of 1H-Pyrrolizine-7a(5H)-methanamine, 2-fluorotetrahydro-, (2R,7aS) is its potential role in drug discovery. Pyrrolizine derivatives have been extensively studied for their pharmacological effects, particularly in the context of central nervous system (CNS) disorders. The specific stereochemistry of this compound, as indicated by the (2R,7aS) configuration, is crucial for ensuring optimal biological activity. Stereoisomers can exhibit vastly different pharmacological profiles, making the precise control of stereochemistry a critical factor in drug design.

Recent research has highlighted the importance of fluorinated pyrrolizines in developing treatments for neurological conditions. Studies have demonstrated that these compounds can interact with specific neurotransmitter receptors, potentially leading to novel therapeutic strategies for diseases such as Alzheimer's and Parkinson's. The fluorine atom's ability to enhance binding affinity suggests that 1H-Pyrrolizine-7a(5H)-methanamine, 2-fluorotetrahydro-, (2R,7aS) could be a valuable lead compound for further development.

The synthesis of this compound involves sophisticated organic chemistry techniques that require careful optimization to achieve high yields and purity. The introduction of the fluorine substituent at the 2-position is particularly challenging due to its high reactivity and sensitivity to various reaction conditions. However, advances in synthetic methodologies have made it possible to produce complex fluorinated pyrrolizines with increasing efficiency.

From a computational chemistry perspective, understanding the three-dimensional structure of 1H-Pyrrolizine-7a(5H)-methanamine, 2-fluorotetrahydro-, (2R,7aS) is essential for predicting its biological behavior. Molecular modeling techniques can provide insights into how this compound interacts with biological targets at an atomic level. This information is invaluable for designing modified versions of the molecule that could enhance its therapeutic potential.

The stereochemical configuration of this compound also plays a significant role in its pharmacokinetic properties. The (2R,7aS) arrangement affects how the molecule is metabolized and eliminated from the body. By understanding these dynamics, researchers can design derivatives that exhibit improved bioavailability and reduced side effects.

In conclusion,1H-Pyrrolizine-7a(5H)-methanamine, 2-fluorotetrahydro-, (2R,7aS) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research in fluorinated heterocycles continues to progress,CAS number 2097518-31-3 will likely play a significant role in advancing our understanding of drug design and development.

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